

# Regaloside B CAS number and chemical identifiers

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# Regaloside B: A Technical Guide for Researchers

**Regaloside B** is a phenylpropanoid glycoside that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its functions. The information is tailored for researchers, scientists, and professionals in drug development.

## **Chemical Identifiers and Properties**

**Regaloside B** is characterized by the following chemical identifiers, which are essential for its unambiguous identification in research and regulatory contexts.



Identifier	Value	Source	
CAS Number	114420-67-6	GlpBio, AbMole BioScience, MedchemExpress.com	
PubChem CID	5459143	PubChem	
Molecular Formula	C20H26O11	GlpBio	
Molecular Weight	442.41 g/mol	GlpBio	
Canonical SMILES	CC(=0)OCINVALID-LINK O[C@H]1OINVALID-LINK INVALID-LINKINVALID- LINK[C@H]1O	GlpBio, TargetMol	
InChI	InChI=1S/C20H26O11/c1- 11(22)28-9-14(30-20- 19(27)18(26)17(25)15(8- 21)31-20)10-29-16(24)7-4-12- 2-5-13(23)6-3-12/h2-7,14- 15,17-21,23,25-27H,8- 10H2,1H3/b7- 4+/t14-,15+,17+,18-,19+,20+/ m0/s1	PubChem	
InChlKey	YQKQOLPNKNHLBO- DVAIZSLESA-N	Probes & Drugs	

## **Biological Activity and Quantitative Data**

**Regaloside B**, originally isolated from Lilium longiflorum, has demonstrated notable anti-inflammatory properties.[1][2] More recent research has also identified it as an inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1), suggesting its potential role in modulating immune responses.[1][3]

## **Anti-inflammatory Activity**

**Regaloside B** exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory



cascade.[1][2] A study by Thi NN, et al. (2017) provided quantitative data on this inhibitory activity.[4][5]

Target Protein	Concentration of Regaloside B	Inhibition of Expression (%)	Cell Line
iNOS	50 μg/mL	73.8 ± 0.63	Not Specified
COX-2	50 μg/mL	1.1 ± 4.99	Not Specified

### Interaction with ADAR1 Za Domain

A 2024 study by Hong et al. identified **Regaloside B** as a potential inhibitor of the ADAR1  $Z\alpha$  domain through high-throughput virtual screening, which was subsequently confirmed by surface plasmon resonance (SPR).[3] This interaction is significant as the ADAR1  $Z\alpha$  domain is involved in binding to Z-DNA and Z-RNA and plays a role in immune regulation.[1][3]

## **Experimental Protocols**

This section details the methodologies employed in key experiments to characterize the biological activity of **Regaloside B**.

### Western Blot for iNOS and COX-2 Expression

This protocol is based on the methodology described by Thi NN, et al. (2017) for assessing the anti-inflammatory effects of **Regaloside B**.[5]

- Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with Regaloside B (50 μg/mL) for 1 hour.
- Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1  $\mu$ g/mL and incubating for 24 hours.
- Protein Extraction: Cells are washed with PBS and lysed with RIPA buffer containing a
  protease inhibitor cocktail. The total protein concentration is determined using a BCA protein
  assay kit.



- SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 μg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against iNOS (1:1000 dilution) and COX-2 (1:1000 dilution). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and quantified by densitometry. β-actin is used as a loading control.

## Surface Plasmon Resonance (SPR) for ADAR1 $Z\alpha$ Interaction

The following is a generalized protocol based on the study by Hong et al. (2024) which confirmed the interaction between **Regaloside B** and the ADAR1  $Z\alpha$  domain.[3]

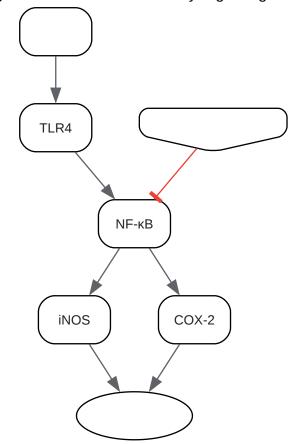
- Immobilization of ADAR1 Zα: Recombinant human ADAR1 Zα protein is immobilized on a
  CM5 sensor chip using standard amine coupling chemistry. The chip surface is activated with
  a mixture of 0.4 M EDC and 0.1 M NHS. The protein is then injected over the surface in a
  low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target immobilization
  level. The remaining active sites are blocked with 1 M ethanolamine.
- Binding Analysis: Regaloside B is prepared in a series of concentrations (e.g., ranging from 0.1 to 100 μM) in a running buffer (e.g., HBS-EP+). The analyte solutions are injected over the sensor surface at a constant flow rate.
- Data Acquisition: The association and dissociation of Regaloside B are monitored in realtime by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1
   Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).



## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz, illustrate the key biological pathway influenced by **Regaloside B** and a typical experimental workflow.

Regaloside B Anti-inflammatory Signaling Pathway

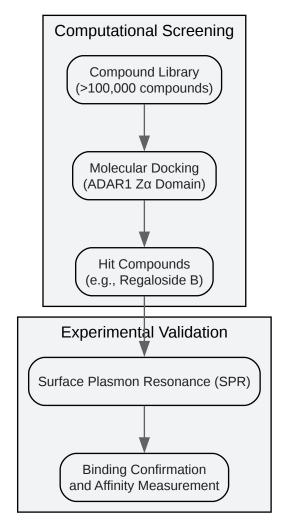


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**Regaloside B** inhibits the NF-κB signaling pathway.



### Virtual Screening and SPR Workflow for Inhibitor Discovery



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Workflow for identifying ADAR1 Zα inhibitors.

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### References

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